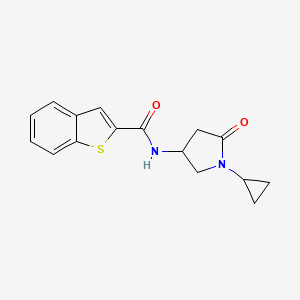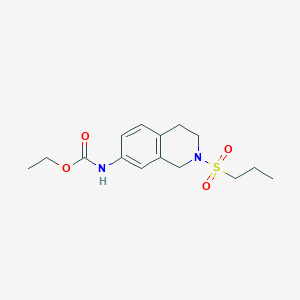
Ethyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a synthetic compound with potential applications in various scientific fields such as chemistry, biology, medicine, and industry. This compound's complex structure suggests interesting biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ethyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves multi-step organic synthesis. A possible route could involve the initial formation of the tetrahydroisoquinoline core, followed by the introduction of the propylsulfonyl group, and finally, the attachment of the carbamate moiety. Each step might require specific conditions such as controlled temperature, pH, and the use of protective groups.
Industrial Production Methods: For industrial-scale production, optimization of the synthesis route is essential to enhance yield and reduce costs. This might involve using cost-effective reagents, optimizing reaction times, and scaling up the reaction vessels.
Types of Reactions It Undergoes:
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom of the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbamate or the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the tetrahydroisoquinoline core or the attached functional groups.
Common Reagents and Conditions Used:
Oxidation: Common oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents depending on the type of substitution, like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed from These Reactions:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Different substituted derivatives of the original compound.
科学研究应用
Chemistry: The compound's functional groups allow for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology: It could act as a ligand in receptor studies due to its tetrahydroisoquinoline core, which is a known pharmacophore.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor, given the structure-activity relationships of similar compounds.
Industry: In industrial applications, this compound could serve as a precursor to more complex molecules or as a speciality chemical in material science.
作用机制
Mechanism of Action: The mechanism by which ethyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate exerts its effects would depend on its interaction with specific molecular targets. The sulfonyl group might act as a strong electrophile, interacting with nucleophilic sites in biological molecules. The carbamate moiety could interact with enzyme active sites, inhibiting their function.
Molecular Targets and Pathways Involved: Potential targets include enzymes with nucleophilic residues in their active sites. Pathways could involve the inhibition of specific metabolic processes, leading to the compound's biological effects.
相似化合物的比较
2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
Ethyl (2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
This compound's distinct structure makes it an intriguing subject for further research and application development.
属性
IUPAC Name |
ethyl N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-9-22(19,20)17-8-7-12-5-6-14(10-13(12)11-17)16-15(18)21-4-2/h5-6,10H,3-4,7-9,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBHBEHJNWLXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
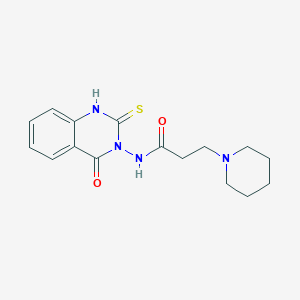
![4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935470.png)
amine](/img/structure/B2935475.png)

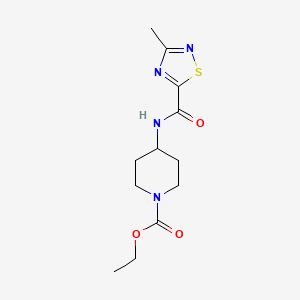
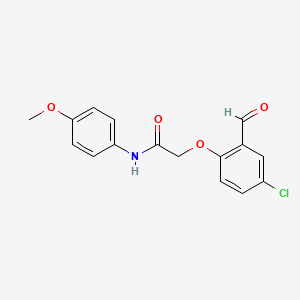
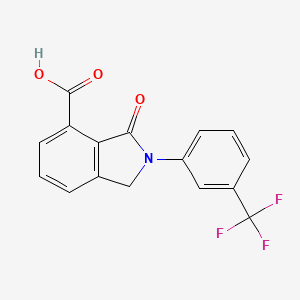
![5,6-dichloro-N-{1,8-diazatricyclo[7.5.0.0^{2,7}]tetradeca-2(7),3,5,8-tetraen-5-yl}pyridine-3-carboxamide](/img/structure/B2935484.png)
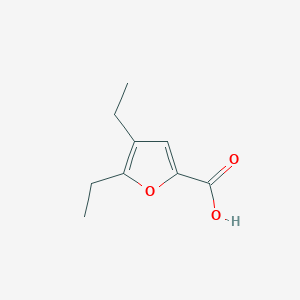
![2-(2-fluorophenoxy)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2935486.png)
![2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2935487.png)
![Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2935488.png)

